Bis(2-phenylhexyl) benzene-1,2-dicarboxylate
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Overview
Description
Bis(2-phenylhexyl) benzene-1,2-dicarboxylate: is an organic compound known for its versatile applications in various fields. It is also referred to as 1,2-Benzenedicarboxylic acid, bis(2-phenylhexyl) ester . This compound is part of the phthalate family, which is widely used as plasticizers to enhance the flexibility and durability of plastic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-phenylhexyl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2-phenylhexanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or non-acidic catalysts like titanate or stannous oxide . The esterification process involves heating the reactants under reflux conditions, followed by neutralization, washing, and purification to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in reactors, followed by distillation and purification steps to ensure high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-phenylhexyl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Bis(2-phenylhexyl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible plastics and polymers.
Biology: The compound is studied for its potential effects on biological systems and its interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Bis(2-phenylhexyl) benzene-1,2-dicarboxylate involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The compound acts by embedding itself between polymer chains, reducing intermolecular forces and allowing the chains to move more freely. This results in enhanced flexibility and durability of the plastic material .
Comparison with Similar Compounds
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate:
Diisodecyl phthalate: Another phthalate plasticizer with similar applications but different molecular structure and properties.
Uniqueness: Bis(2-phenylhexyl) benzene-1,2-dicarboxylate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its phenylhexyl groups provide enhanced compatibility with certain polymers, making it a preferred choice in specific applications where other plasticizers may not perform as effectively .
Properties
CAS No. |
86829-48-3 |
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Molecular Formula |
C32H38O4 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
bis(2-phenylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H38O4/c1-3-5-15-27(25-17-9-7-10-18-25)23-35-31(33)29-21-13-14-22-30(29)32(34)36-24-28(16-6-4-2)26-19-11-8-12-20-26/h7-14,17-22,27-28H,3-6,15-16,23-24H2,1-2H3 |
InChI Key |
YIDUENIWWGGMBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COC(=O)C1=CC=CC=C1C(=O)OCC(CCCC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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